Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate is an organic compound with the molecular formula C8H7Cl2NO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
Target of Action
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate is a complex organic compound that serves as an intermediate in the synthesis of various pharmaceuticals and pesticides It’s known that the compound is used in the synthesis of pesticides like imidacloprid , suggesting that its targets could be specific to the pests that these pesticides are designed to control.
Mode of Action
It’s known that the compound can undergo various chemical reactions to form other compounds . For instance, it can participate in Suzuki–Miyaura cross-coupling reactions, a widely-used method for forming carbon-carbon bonds . This suggests that the compound might interact with its targets by forming covalent bonds, leading to changes in the target’s structure and function.
Pharmacokinetics
Its physical and chemical properties such as boiling point (97 °c/30 mmhg), density (1169 g/mL at 25 °C), and refractive index (n20/D 153) have been reported . These properties can influence the compound’s bioavailability and pharmacokinetics.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy could be affected by temperature, pH, and the presence of other chemicals . It’s also important to note that the compound is classified as harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction . Therefore, safety precautions should be taken when handling the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate can be synthesized through several methods. One common method involves the chlorination of 2-chloro-5-methylpyridine in the presence of a catalyst. Another method involves the use of cyclopentadiene and acrolein as starting materials, followed by chlorination and cyclization reactions .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of large-scale chlorination reactorsThe reaction mixture is then purified through distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: Reduction can lead to the formation of methyl 2-chloro-5-(methyl)pyridine-3-carboxylate.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Major Products
The major products formed from these reactions include substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives .
Scientific Research Applications
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-methylpyridine: Used as an intermediate in the synthesis of various agrochemicals.
2-Chloro-5-(trifluoromethyl)pyridine: Known for its use in the synthesis of fluorinated pharmaceuticals and agrochemicals.
2-Chloro-4-methylpyridine: Another pyridine derivative used in organic synthesis.
Uniqueness
Methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate is unique due to its dual chlorine substitution, which enhances its reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of complex molecules and in applications requiring specific chemical modifications .
Properties
IUPAC Name |
methyl 2-chloro-5-(chloromethyl)pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)6-2-5(3-9)4-11-7(6)10/h2,4H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOKDIRNEPFGBDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=CC(=C1)CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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